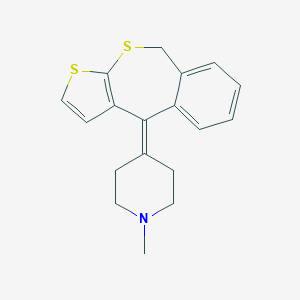

Pipethiadene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le pipéthiadène est un composé à base de benzothiépine qui a été initialement étudié comme un agent potentiel pour prévenir et réduire la fréquence des migraines récurrentes. Il présente également une activité antihistaminique, agissant principalement sur les récepteurs 5-HT2A et 5-HT2C .

Méthodes De Préparation

La synthèse du pipéthiadène implique un processus en plusieurs étapes à partir de la phtalide et du 2-thiophènethiol. Le sel de sodium du 2-thiophènethiol est préparé dans l'éthanol et chauffé à reflux avec la phtalide pour donner l'acide 2-(2-thiénylthiométhyl)benzoïque . Des étapes supplémentaires impliquent une cyclisation et d'autres réactions pour former le composé final.

Analyse Des Réactions Chimiques

Le pipéthiadène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe thioéther.

Applications De Recherche Scientifique

Le pipéthiadène a été étudié pour son potentiel dans diverses applications de recherche scientifique :

Médecine : Il a été étudié comme agent préventif des migraines et a montré des propriétés antihistaminiques.

Mécanisme d'action

Le pipéthiadène exerce ses effets principalement par l'antagonisme des récepteurs 5-HT2A et 5-HT2C. En bloquant ces récepteurs, il peut réduire la fréquence des migraines et présenter des effets antihistaminiques. Les cibles moléculaires comprennent les récepteurs de la sérotonine, qui jouent un rôle dans le contrôle vasomoteur et les réponses allergiques .

Mécanisme D'action

Pipethiadene exerts its effects primarily through antagonism of the 5-HT2A and 5-HT2C receptors. By blocking these receptors, it can reduce the frequency of migraines and exhibit antihistamine effects. The molecular targets include serotonin receptors, which play a role in vasomotor control and allergic responses .

Comparaison Avec Des Composés Similaires

Le pipéthiadène est similaire à d'autres dérivés de la benzothiépine tels que le pizotifeen et la cyproheptadine. Il est unique par son activité réceptorique spécifique et son utilisation potentielle comme agent préventif de la migraine . D'autres composés similaires comprennent :

Pizotifeen : Un autre dérivé de la benzothiépine avec des propriétés antihistaminiques et anti-migraines.

Cyproheptadine : Un dérivé de la pipéridine avec des effets antihistaminiques et anti-sérotoninergiques.

Propriétés

Numéro CAS |

15053-99-3 |

|---|---|

Formule moléculaire |

C18H19NS2 |

Poids moléculaire |

313.5 g/mol |

Nom IUPAC |

1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |

InChI |

InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |

Clé InChI |

VZWWTHTUQTYAGH-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |

SMILES canonique |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |

| 15053-99-3 | |

Synonymes |

1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine pipethiaden pipethiadene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)

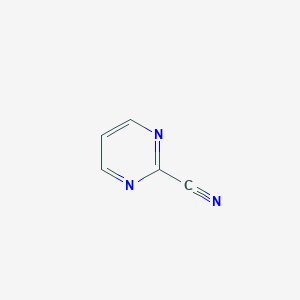

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)